(+)-Biotin-PEG4-azide

Übersicht

Beschreibung

(+)-Biotin-PEG4-azide is a chemical compound that combines biotin, a vitamin essential for various metabolic processes, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable covalent bonds with other molecules. The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical assays and purification processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Biotin-PEG4-azide typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The biotin-NHS ester is then reacted with a PEG linker that has an amine group, resulting in biotin-PEG4.

Azidation: Finally, the terminal hydroxyl group of the PEG linker is converted to an azide group using a reagent like sodium azide.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using NHS in a controlled environment.

PEGylation in Reactors: The activated biotin is reacted with PEG linkers in industrial reactors to ensure uniformity and high yield.

Azidation in Batch Processes: The final azidation step is carried out in batch processes to ensure complete conversion and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: (+)-Biotin-PEG4-azide undergoes several types of chemical reactions, including:

Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

CuAAC Reaction: Copper(I) sulfate and sodium ascorbate are commonly used as catalysts in the presence of an alkyne.

Substitution Reactions: Reagents such as triphenylphosphine can be used to convert the azide group to an amine.

Major Products:

Triazole Derivatives: The primary product of the CuAAC reaction is a triazole-linked biotin-PEG4 conjugate.

Amine Derivatives: Substitution reactions can yield biotin-PEG4-amine.

Wissenschaftliche Forschungsanwendungen

(+)-Biotin-PEG4-azide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of bioconjugates and in click chemistry for the development of new materials and compounds.

Biology: The compound is employed in labeling and detection assays, where the biotin moiety binds to streptavidin or avidin, allowing for easy purification and detection of biomolecules.

Medicine: In medical research, this compound is used in drug delivery systems and diagnostic assays due to its biocompatibility and ability to form stable conjugates.

Industry: The compound is used in the production of biotinylated surfaces and materials for various industrial applications.

Wirkmechanismus

The mechanism of action of (+)-Biotin-PEG4-azide involves its ability to form stable covalent bonds through the azide group. The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and detection of biotinylated molecules. The PEG linker provides flexibility and reduces steric hindrance, enhancing the efficiency of bioconjugation reactions.

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG4-amine: Similar to (+)-Biotin-PEG4-azide but with an amine group instead of an azide.

Biotin-PEG4-maleimide: Contains a maleimide group, which reacts with thiols instead of azides.

Biotin-PEG4-alkyne: Features an alkyne group, which can also participate in click chemistry reactions.

Uniqueness: this compound is unique due to its azide functional group, which allows for highly specific and efficient click chemistry reactions. This makes it particularly valuable in applications requiring stable and rapid bioconjugation.

Biologische Aktivität

(+)-Biotin-PEG4-azide is a specialized biotinylation reagent that plays a significant role in biochemical research, particularly in the context of click chemistry. This compound facilitates the labeling of azide-containing biomolecules, enhancing their detection and purification. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a biotin moiety linked to a polyethylene glycol (PEG) spacer with an azide functional group. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C32H53N7O8S |

| Molecular Weight | 695.88 g/mol |

| CAS Number | 1802907-93-2 |

| Purity | ≥95% |

The PEG4 linker enhances solubility and reduces steric hindrance, which is crucial for effective binding to streptavidin or avidin proteins.

The primary mechanism through which this compound operates is via Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC) . This reaction allows for the selective labeling of azide-functionalized biomolecules without the need for copper catalysis, which can be toxic to cells. The hydrophilic nature of the PEG linker also minimizes aggregation during the labeling process, improving overall efficiency.

1. Protein Labeling

One of the most significant applications of this compound is in protein labeling. It allows researchers to tag proteins with biotin for subsequent detection using streptavidin-based methods such as:

- Western Blotting

- Immunoprecipitation

- Fluorescent Imaging

2. Cellular Studies

In cellular studies, this compound can be utilized to label newly synthesized proteins (NSPs) in live cells. For instance, a study demonstrated that cells treated with amino acid analogs incorporated biotinylated tags into NSPs, which were then isolated using streptavidin beads for further analysis .

3. Drug Development

The compound is also being explored in drug development, particularly in the context of antibody-drug conjugates (ADCs). By conjugating drugs to biotinylated antibodies through SPAAC reactions, researchers can enhance the specificity and efficacy of therapeutic agents .

Case Study 1: Protein Interaction Analysis

A study conducted by researchers utilized this compound to investigate protein interactions within a cellular environment. They found that using this biotinylation reagent allowed for efficient isolation and characterization of protein complexes involved in signaling pathways. The results indicated that the PEG linker significantly improved binding efficiency compared to traditional methods .

Case Study 2: Targeted Drug Delivery

In another case study focusing on targeted drug delivery systems, this compound was employed to create biotinylated nanoparticles that could specifically bind to cancer cell markers. The study reported enhanced uptake of these nanoparticles by cancer cells compared to non-biotinylated controls, demonstrating the potential for improved therapeutic outcomes .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Solubility : The PEG linker significantly increases the aqueous solubility of biotinylated compounds, facilitating easier conjugation and labeling processes .

- Improved Detection Efficiency : The accessibility provided by the PEG spacer enhances detection efficiency when using streptavidin-based assays .

- Versatile Applications : The compound has shown utility across various fields including proteomics, drug development, and cellular biology .

Eigenschaften

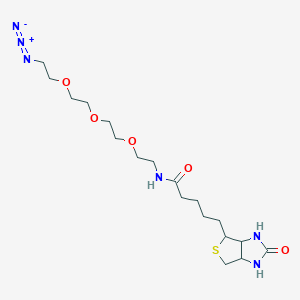

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.